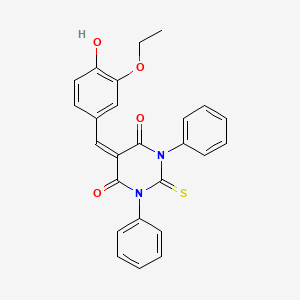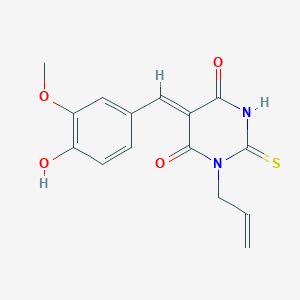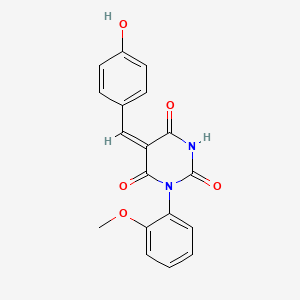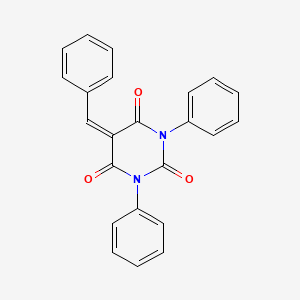![molecular formula C14H15N5O2 B3832578 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B3832578.png)
8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione
説明
8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione, also known as 8-ABP, is a synthetic compound that has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine.
作用機序
The mechanism of action of 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione is not fully understood. However, it has been shown to bind to DNA and RNA, as well as to certain proteins such as albumin. Its fluorescence properties make it a useful tool for studying the interaction of these molecules with other compounds.
Biochemical and Physiological Effects:
Studies have shown that 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage. In addition, it has been reported to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione in lab experiments is its fluorescence properties, which allow for easy detection and quantification of its binding to target molecules. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges for certain experiments.
将来の方向性
There are several potential future directions for research on 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione. One area of interest is its potential use as a diagnostic tool for the detection of certain diseases, such as cancer. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
科学的研究の応用
8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione has been studied for its potential applications in various fields of science. In biochemistry, it has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In medicine, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.
特性
IUPAC Name |
8-amino-3-butyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-2-3-6-19-13(20)11-12(18-14(19)21)17-10-7-8(15)4-5-9(10)16-11/h4-5,7H,2-3,6,15H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMRSTXDCBCLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3-butyl-1H-benzo[g]pteridine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(1-adamantylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832522.png)
![2-(diethylamino)ethyl 4-{[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832530.png)
![methyl 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832533.png)
![methyl 2-{[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832537.png)
![methyl 2-{[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832543.png)
![1-tert-butyl-5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832545.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832560.png)
![1-(4-chlorophenyl)-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832566.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832576.png)

![3-[4-(3-methoxypropyl)piperazin-1-yl]-N-(2-methylphenyl)-3-oxopropanamide](/img/structure/B3832598.png)